4-(4-Bromo-3-methylphenoxy)butan-1-amine
Overview
Description
4-(4-Bromo-3-methylphenoxy)butan-1-amine is an organic compound with the molecular formula C11H16BrNO It is a derivative of phenoxybutanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methylphenoxy)butan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-3-methylphenol.
Ether Formation: The phenol is then reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(4-bromo-3-methylphenoxy)butane.
Amination: The final step involves the conversion of the bromide to the amine using ammonia or an amine source under suitable conditions, such as heating in a sealed tube.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methylphenoxy)butan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-(4-hydroxy-3-methylphenoxy)butan-1-amine.
Oxidation: Formation of 4-(4-bromo-3-methylphenoxy)butan-1-nitroso or nitro derivatives.
Reduction: Formation of 4-(4-bromo-3-methylphenoxy)butan-1-ol or corresponding amine derivatives.
Scientific Research Applications
4-(4-Bromo-3-methylphenoxy)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methylphenoxy)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methyl groups on the phenyl ring can influence the binding affinity and specificity of the compound to its target. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-3-methylphenoxy)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
4-(4-Bromo-3-methylphenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an amine.
4-(4-Bromo-3-methylphenoxy)butan-1-nitroso: Similar structure but with a nitroso group instead of an amine.
Uniqueness
4-(4-Bromo-3-methylphenoxy)butan-1-amine is unique due to the presence of both the bromine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The amine group also provides versatility in further chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-(4-bromo-3-methylphenoxy)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-9-8-10(4-5-11(9)12)14-7-3-2-6-13/h4-5,8H,2-3,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVJZVICPHJYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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